1,3-Dibromo-5-(octyloxy)benzene
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Overview
Description
1,3-Dibromo-5-(octyloxy)benzene is an organic compound with the molecular formula C₁₄H₂₀Br₂O and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of two bromine atoms and an octyloxy group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(octyloxy)benzene can be synthesized through a multi-step process involving the bromination of 5-(octyloxy)benzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include quinones or dehalogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-(octyloxy)benzene is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(octyloxy)benzene involves its interaction with molecular targets through its bromine atoms and octyloxy group. These interactions can lead to various chemical transformations and biological effects. The specific pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies .
Comparison with Similar Compounds
1,2-Dibromo-4,5-bis(octyloxy)benzene: Similar in structure but with different bromination and octyloxy substitution patterns.
1,3-Dibromo-5-octylbenzene: Lacks the octyloxy group, leading to different chemical properties and reactivity.
Uniqueness: 1,3-Dibromo-5-(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring selective reactivity and specific interactions with other molecules .
Properties
IUPAC Name |
1,3-dibromo-5-octoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWGWHRUQKVFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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